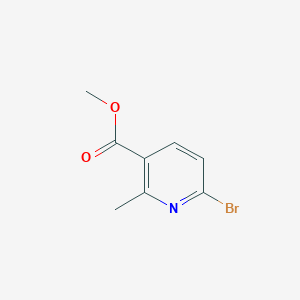

Methyl 6-bromo-2-methylpyridine-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-bromo-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-6(8(11)12-2)3-4-7(9)10-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSAAJMOCIAPSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227562-32-4 | |

| Record name | methyl 6-bromo-2-methylpyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 6-bromo-2-methylpyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromo-2-methylpyridine-3-carboxylate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural framework is a common scaffold in a variety of biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, offering insights into the chemical shifts, coupling constants, and multiplicity patterns expected for this compound. A thorough understanding of its spectral features is crucial for researchers working on the synthesis and characterization of novel pyridine-based therapeutic agents.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the pyridine ring: the electron-withdrawing bromo and methyl carboxylate groups, and the electron-donating methyl group. The predicted data, assuming the spectrum is recorded in deuterated chloroform (CDCl₃) at 400 MHz, is summarized in the table below.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~ 7.8 - 8.0 | Doublet (d) | ~ 8.0 - 8.4 (³J) |

| H-4 | ~ 7.6 - 7.8 | Doublet (d) | ~ 8.0 - 8.4 (³J) |

| OCH₃ | ~ 3.9 - 4.1 | Singlet (s) | N/A |

| CH₃ | ~ 2.6 - 2.8 | Singlet (s) | N/A |

Detailed Spectral Analysis

The structure of this compound dictates a specific pattern of signals in its ¹H NMR spectrum. The analysis of each signal provides a wealth of information about the molecular structure.

Aromatic Protons (H-4 and H-5)

The two aromatic protons, H-4 and H-5, are situated on the pyridine ring and are ortho to each other, resulting in a characteristic doublet for each.

-

H-5: This proton is expected to be the most downfield of the aromatic signals. It is positioned ortho to the electron-withdrawing bromine atom and para to the electron-withdrawing methyl carboxylate group. These combined effects lead to significant deshielding. The signal for H-5 is predicted to appear as a doublet due to coupling with H-4. The ortho coupling constant (³J) in pyridine rings is typically in the range of 8.0-9.0 Hz[1].

-

H-4: This proton is ortho to the electron-withdrawing methyl carboxylate group and meta to the bromine atom. It is also ortho to the H-5 proton, leading to a doublet. Its chemical shift will be downfield, but likely slightly upfield compared to H-5 due to the less direct deshielding effect of the bromine atom.

Methyl Protons

The molecule contains two methyl groups, one attached to the pyridine ring and the other as part of the methyl ester.

-

OCH₃ (Methyl Carboxylate): The three protons of the methoxy group are not coupled to any other protons and will therefore appear as a sharp singlet. Their chemical shift is influenced by the adjacent electron-withdrawing carbonyl group, typically appearing in the range of 3.9-4.1 ppm.

-

CH₃ (Ring Methyl): The protons of the methyl group at the C-2 position of the pyridine ring will also appear as a singlet as there are no adjacent protons to couple with. The proximity to the nitrogen atom and the aromatic ring will shift this signal downfield compared to a typical alkyl methyl group, likely in the region of 2.6-2.8 ppm.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity. A good shim will result in a narrow and symmetrical TMS peak.[2]

3. Acquisition Parameters:

-

Set the spectrometer frequency (e.g., 400 MHz).

-

Acquire the spectrum using a standard single-pulse experiment.

-

Use a 90° pulse angle.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Set the relaxation delay to at least 1-2 seconds to ensure full relaxation of the protons.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the multiplicities and measure the coupling constants.

Visualizing Proton Relationships

The following diagram illustrates the structure of this compound and the key through-bond relationships that give rise to the observed spin-spin coupling.

Caption: Molecular structure and key proton coupling.

References

-

Starck, P. (2021). ¹H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 2(4), 100829. [Link]

- Paudler, W. W., & Kress, T. J. (1968). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine. Journal of Heterocyclic Chemistry, 5(4), 561-563.

- Gupta, S. K., & Singh, S. (1987). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Magnetic Resonance in Chemistry, 25(3), 273-276.

-

Jameel, M. (2018). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum? ResearchGate. Retrieved from [Link]

- Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332.

-

Study.com. (n.d.). Why para aromatic has a low J constant and why ortho has high J constant? Retrieved from [Link]

-

ACD/Labs. (2023). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information for.... Retrieved from [Link]

-

Reddit. (2017). Using NMR Spectrum to Identify Ortho, Meta and Para. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

YouTube. (2024). ortho, meta, para patterns on h nmr. Retrieved from [Link]

- Abraham, R. J., et al. (2009). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 47(12), 1046-1054.

-

Acta Crystallographica Section E: Structure Reports Online. (2010). Methyl 4,6-dichloropyridine-3-carboxylate. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Pyridinecarboxylic acid. Retrieved from [Link]

- St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube.

-

University of Wisconsin-Madison. (n.d.). CHEM 344 Shift Parameters. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information for.... Retrieved from [Link]

- Al-Azani, M., et al. (2007). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. Arkivoc, 2007(15), 133-141.

Sources

The Latent Therapeutic Potential of Methyl 6-bromo-2-methylpyridine-3-carboxylate Derivatives: A Technical Guide for Drug Discovery

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif consistently found in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern drug design. When functionalized with specific substituents, such as a bromine atom and a methyl carboxylate group, as seen in Methyl 6-bromo-2-methylpyridine-3-carboxylate, the resulting scaffold becomes a highly versatile platform for the synthesis of novel bioactive molecules. This technical guide delves into the untapped potential of derivatives originating from this core structure, providing researchers, scientists, and drug development professionals with a comprehensive overview of their prospective biological activities, the rationale behind experimental designs for their evaluation, and a roadmap for future research and development. While direct and extensive biological studies on derivatives of this specific starting material are emerging, this guide synthesizes data from structurally analogous compounds to illuminate a path forward in harnessing their therapeutic promise.

The Strategic Importance of the this compound Core

The core compound, this compound, presents several strategic advantages for medicinal chemistry exploration. The bromine atom at the 6-position is a key functional handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This allows for the introduction of a wide array of aryl and heteroaryl substituents, enabling a systematic exploration of the structure-activity relationship (SAR). The methyl carboxylate at the 3-position and the methyl group at the 2-position also offer sites for modification, further expanding the chemical diversity that can be generated from this single starting material. Pyridine-containing compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3]

Synthetic Pathways: From a Core Scaffold to a Diverse Chemical Library

The primary route to diversifying the this compound core is through palladium-catalyzed cross-coupling reactions at the bromine-substituted 6-position. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for this purpose, allowing for the formation of carbon-carbon bonds with a high degree of functional group tolerance and typically good yields.[1][4]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound

This protocol outlines a general procedure for the synthesis of 6-aryl-2-methylpyridine-3-carboxylate derivatives.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction mixture to a temperature of 85-95°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-2-methylpyridine-3-carboxylate derivative.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. An inert atmosphere is crucial to maintain catalytic activity.

-

Base: The base is required to activate the boronic acid for transmetalation to the palladium center.

-

Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.

Anticipated Biological Activities and Screening Protocols

Based on the known bioactivities of structurally related pyridine and bromo-substituted heterocyclic compounds, derivatives of this compound are promising candidates for evaluation in several therapeutic areas, most notably as anticancer and antimicrobial agents.

Anticancer Potential

Numerous pyridine derivatives have demonstrated significant anticancer activity.[3] For instance, 6-bromoquinazoline derivatives have shown potent cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and SW480 (colon cancer), with IC₅₀ values in the low micromolar to nanomolar range.[5] Similarly, derivatives of 3,6-dibromocarbazole have exhibited antiproliferative effects on MCF-7 and MDA-MB-231 breast cancer cell lines.[6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity of Hypothetical Derivatives

| Compound | Substitution at 6-position | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | A549 IC₅₀ (µM) |

| Derivative 1 | 4-Fluorophenyl | 5.2 | 8.1 | 12.5 |

| Derivative 2 | 4-Methoxyphenyl | 15.8 | 22.4 | >50 |

| Derivative 3 | Thiophen-2-yl | 3.9 | 6.5 | 9.8 |

| Doxorubicin | (Positive Control) | 0.1 | 0.2 | 0.3 |

This table represents hypothetical data for illustrative purposes.

Antimicrobial Activity

The pyridine scaffold is also a key component of many antimicrobial agents. The introduction of bromine can further enhance the antimicrobial properties of a molecule.[7] For example, some functionalized pyridine derivatives have shown good to strong antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans).[8][9]

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds (dissolved in DMSO)

-

96-well microplates

-

Bacterial/fungal inoculum (adjusted to a specific concentration)

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

-

Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well plate.

-

Add the standardized microbial inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Antimicrobial Activity of Hypothetical Derivatives

| Compound | Substitution at 6-position | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Derivative 4 | 3-Chlorophenyl | 8 | 16 | 32 |

| Derivative 5 | 4-(Trifluoromethyl)phenyl | 4 | 8 | 16 |

| Derivative 6 | Pyridin-3-yl | 16 | 32 | >64 |

| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 | N/A |

| Fluconazole | (Positive Control) | N/A | N/A | 2 |

This table represents hypothetical data for illustrative purposes.

Structure-Activity Relationship (SAR) and Mechanistic Insights

A systematic investigation of derivatives of this compound would enable the elucidation of key structure-activity relationships. For instance, in the context of anticancer activity, the electronic nature and steric bulk of the substituent introduced at the 6-position via Suzuki coupling would likely have a significant impact on cytotoxicity. It has been observed in other classes of pyridine derivatives that the presence and position of electron-withdrawing or electron-donating groups on an appended aryl ring can dramatically influence biological activity.[10]

Potential mechanisms of action for anticancer derivatives could involve the inhibition of key enzymes such as kinases or interference with DNA replication or microtubule dynamics. For antimicrobial derivatives, possible mechanisms include the disruption of the cell wall or membrane, or the inhibition of essential enzymes.[11]

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diversification through well-established chemical reactions make it an attractive platform for medicinal chemists. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of derivatives. Promising initial hits should be further investigated for their mechanism of action, selectivity, and in vivo efficacy. This technical guide provides a foundational framework for initiating such a research program, highlighting the potential rewards in the discovery of new and effective treatments for cancer and infectious diseases.

References

- (48)

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(1), 190. [Link]

- Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. (2016). Avicenna Journal of Phytomedicine, 6(5), 549–562.

-

Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. (2020). Inorganics, 8(5), 30. [Link]

- 6-Bromopyridine-3-carboxylic Acid | Properties, Uses, Safety, SDS & Supplier China. N.p.

-

Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives. (2018). Molecules, 23(11), 2785. [Link]

- (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017).

- CN114437031A - Synthetic method of 6-methyl nicotine - Google P

-

Densely Functionalized 2-Methylideneazetidines: Evaluation as Antibacterials. (2020). Pharmaceuticals, 13(11), 350. [Link]

- Electronic Supplementary Information - The Royal Society of Chemistry. N.p.

-

Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 986–993. [Link]

- 6-Bromopyridine-3-carboxaldehyde | C6H4BrNO | CID 11769234 - PubChem. N.p.

- 2-Bromo-6-methylpyridine 98 5315-25-3 - Sigma-Aldrich. N.p.

-

6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. (2023). Chemistry & Biodiversity, 20(6), e202201245. [Link]

-

Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2023). Molecules, 28(18), 6695. [Link]

-

Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). RSC Advances, 8(30), 16843–16853. [Link]

- 6-Bromopyridine-3-carboxylic acid - Synchem. N.p.

- (PDF) Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. (2012).

-

High Antibacterial Activity of Functionalized Chemically Exfoliated MoS2. (2016). ACS Applied Materials & Interfaces, 8(48), 32655–32662. [Link]

- 6-Bromopyridine-3-carboxaldehyde | CAS 149806-06-4 | SCBT - Santa Cruz Biotechnology. N.p.

-

3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. (2002). British Journal of Cancer, 86(8), 1327–1333. [Link]

- 2-Amino-3-bromo-6-methylpyridine - Chem-Impex. N.p.

- (PDF) Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. (2022).

- Methyl 6-Bromopyridine-3-Carboxyl

-

Special Issue “Development and Synthesis of Biologically Active Compounds”. (2024). Molecules, 29(7), 1629. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 6-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 11769234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. 2-溴-6-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 6-Bromopyridine-3-carboxylic Acid | Properties, Uses, Safety, SDS & Supplier China [pipzine-chem.com]

- 11. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of Methyl 6-bromo-2-methylpyridine-3-carboxylate in Modern Drug Discovery: A Technical Guide

Foreword: The Era of Fragment-Based Drug Discovery and the Rise of Privileged Scaffolds

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with therapeutic potential has evolved significantly. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm, complementing traditional high-throughput screening (HTS) by identifying low-molecular-weight ligands that bind to biological targets with high ligand efficiency.[1] These initial "hits" serve as starting points for the rational design and optimization of potent and selective drug candidates. Within this framework, the selection of high-quality fragments is paramount. The pyridine scaffold, a ubiquitous heterocycle in medicinal chemistry, has proven to be a "privileged" structure due to its ability to engage in a variety of non-covalent interactions with protein targets and its synthetic tractability. This guide focuses on a specific, yet highly versatile, pyridine-based fragment: Methyl 6-bromo-2-methylpyridine-3-carboxylate . We will delve into its synthesis, physicochemical properties, and its strategic application as a cornerstone for FBDD campaigns, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Physicochemical Profile and Rationale for Use in Fragment-Based Drug Discovery

The suitability of a molecule for inclusion in a fragment library is governed by a set of empirical guidelines, most notably the "Rule of Three," which dictates a molecular weight under 300 Daltons, no more than three hydrogen bond donors and acceptors, and a calculated logP not exceeding 3. This compound (CAS: 1227562-32-4) aligns well with these principles, making it an attractive candidate for FBDD.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | [2] |

| Molecular Weight | 230.06 g/mol | [2] |

| Hydrogen Bond Acceptors | 3 | Calculated |

| Hydrogen Bond Donors | 0 | Calculated |

| cLogP | ~2.0 | Calculated |

| Physical Form | Solid or semi-solid | [3] |

| Melting Point | 31-33 °C |

The presence of a bromine atom is a key feature, providing a vector for synthetic elaboration through a variety of well-established cross-coupling reactions. The methyl ester offers a hydrogen bond acceptor and a potential point for modification, while the pyridine ring itself can participate in π-stacking and hydrogen bonding interactions. The methyl group at the 2-position can provide a steric handle to probe pocket selectivity and can influence the overall conformation of the molecule.

Synthesis of this compound: A Validated Protocol

While multiple synthetic routes to substituted bromopyridines exist, a reliable and scalable synthesis is crucial for its application in drug discovery. The following protocol is a plausible and robust method adapted from established procedures for the synthesis of related pyridine derivatives.[4][5]

Overall Synthetic Scheme

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-Bromo-2-methylpyridine

-

To a stirred solution of 48% hydrobromic acid (100 mL) cooled to -5 °C, add 2-amino-6-methylpyridine (21.6 g, 0.2 mol).

-

Slowly add a solution of sodium nitrite (15.2 g, 0.22 mol) in water (30 mL) dropwise, maintaining the temperature below 0 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford 6-bromo-2-methylpyridine as a colorless oil.

Step 2 & 3: Synthesis of 6-Bromo-2-methylpyridine-3-carboxylic acid

-

To a solution of diisopropylamine (11.1 g, 0.11 mol) in anhydrous tetrahydrofuran (THF, 150 mL) at -78 °C under a nitrogen atmosphere, add n-butyllithium (2.5 M in hexanes, 44 mL, 0.11 mol) dropwise. Stir the mixture for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

-

Add a solution of 6-bromo-2-methylpyridine (17.2 g, 0.1 mol) in anhydrous THF (50 mL) dropwise to the LDA solution at -78 °C. Stir for 1 hour.

-

Bubble dry carbon dioxide gas through the reaction mixture for 1 hour at -78 °C.

-

Allow the reaction to warm to room temperature and quench with water (50 mL).

-

Acidify the aqueous layer with 2 M hydrochloric acid to pH 3-4, resulting in the precipitation of a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-bromo-2-methylpyridine-3-carboxylic acid.

Step 4: Synthesis of this compound

-

To a suspension of 6-bromo-2-methylpyridine-3-carboxylic acid (21.6 g, 0.1 mol) in methanol (200 mL) at 0 °C, add thionyl chloride (10.9 mL, 0.15 mol) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give this compound as a solid.

Application in a Fragment-Based Drug Discovery Workflow

The true utility of this compound lies in its application within a structured FBDD campaign. The following outlines a typical workflow, highlighting the critical role of this fragment.

Caption: A typical Fragment-Based Drug Discovery workflow.

Hit Identification: Screening Methodologies

Due to the anticipated weak binding affinity of fragments (typically in the high micromolar to millimolar range), sensitive biophysical techniques are required for initial screening.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Protein-observed or ligand-observed NMR experiments can detect the binding of the fragment to the target protein.[7]

-

Surface Plasmon Resonance (SPR): This label-free technique can measure the kinetics and affinity of the fragment-protein interaction in real-time.

-

X-ray Crystallography: Soaking crystals of the target protein in a solution containing the fragment can reveal its binding mode at atomic resolution.

Hit Validation and Structural Characterization

A confirmed "hit" from the primary screen should be validated using an orthogonal biophysical method to eliminate false positives. For this compound, a crucial next step is to obtain a co-crystal structure of the fragment bound to the target protein. This provides invaluable information about its binding mode, key interactions, and vectors for chemical elaboration.

Hit-to-Lead Optimization: The Power of the Bromo Handle

The C6-bromo substituent is the key to the synthetic tractability of this fragment. It serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of chemical space around the core scaffold.

Sources

- 1. 2-Methylpyridine patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 2. 1227562-32-4|Methyl 6-bromo-2-methylnicotinate|BLD Pharm [bldpharm.com]

- 3. Methyl 6-bromo-2-methylnicotinate | 1227562-32-4 [sigmaaldrich.com]

- 4. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]

- 5. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 7. Fragment-Based Screening of the Bromodomain of ATAD2 - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Identifying Targets for Methyl 6-bromo-2-methylpyridine-3-carboxylate Analogs

Abstract

The pyridine-3-carboxylate scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive framework for the identification and validation of novel therapeutic targets for analogs of methyl 6-bromo-2-methylpyridine-3-carboxylate. We will delve into the rationale behind target selection, present detailed experimental protocols for hit validation, and explore the foundational principles of structure-activity relationship (SAR) studies to guide analog design. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile chemical class.

Introduction: The Pyridine-3-Carboxylate Core and its Therapeutic Promise

The pyridine ring is a fundamental heterocyclic structure found in a vast array of pharmaceuticals and natural products.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for engaging with biological targets. The pyridine-3-carboxylate moiety, in particular, offers a rich chemical space for derivatization, allowing for the fine-tuning of physicochemical properties and biological activity.

This compound serves as an excellent starting point for a drug discovery campaign. The bromine atom at the 6-position provides a handle for cross-coupling reactions, enabling the introduction of diverse substituents to probe the target's binding pocket. The methyl group at the 2-position can influence the compound's conformation and metabolic stability, while the methyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid, which may be crucial for target engagement.

This guide will focus on three high-potential therapeutic target classes for analogs of this scaffold:

-

Aspartate/Asparagine-β-Hydroxylase (AspH): An emerging and promising target in oncology.

-

Receptor Tyrosine Kinases (RTKs): Specifically focusing on c-Met and VEGFR-2, critical mediators of cancer progression and angiogenesis.

-

Cyclooxygenase-2 (COX-2): A well-validated target for anti-inflammatory therapies.

The following sections will provide a detailed exploration of each target, including their biological rationale, and robust, validated protocols for assessing the inhibitory activity of novel analogs.

Target Identification and Validation Strategy

A successful drug discovery program hinges on the careful selection and rigorous validation of its therapeutic target. For a novel chemical scaffold like the this compound analogs, a logical approach involves leveraging existing knowledge of similar structures and their biological activities. Our proposed target identification and validation workflow is outlined below.

Caption: A streamlined workflow for target identification and validation of novel compounds.

Target Class 1: Aspartate/Asparagine-β-Hydroxylase (AspH)

Biological Rationale

Aspartate/asparagine-β-hydroxylase (AspH) is a 2-oxoglutarate (2OG)-dependent oxygenase that catalyzes the hydroxylation of aspartyl and asparaginyl residues in epidermal growth factor-like domains of certain proteins.[2][3] AspH is overexpressed in a wide range of cancers and its expression correlates with increased cell migration, invasion, and poor prognosis, making it an attractive target for anticancer therapy.[2] The catalytic mechanism of AspH involves the binding of Fe(II) and 2-oxoglutarate, creating a binding pocket that can be targeted by small molecule inhibitors. Pyridine-carboxylate derivatives have been identified as potent inhibitors of AspH, suggesting that analogs of this compound are promising candidates.[3][4]

Experimental Protocol: AspH Inhibition Assay (Mass Spectrometry-Based)

This protocol describes a high-throughput solid-phase extraction mass spectrometry (SPE-MS) assay to determine the inhibitory activity of test compounds against recombinant human AspH.[2][5]

Materials:

-

Recombinant human AspH

-

Synthetic thioether-bridged macrocyclic oligopeptide substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

2-Oxoglutarate (2OG)

-

(NH₄)₂Fe(II)(SO₄)₂·6H₂O

-

L-ascorbic acid

-

Test compounds dissolved in DMSO

-

Quenching solution (e.g., 1% formic acid in acetonitrile)

-

Solid-phase extraction (SPE) plate

-

Mass spectrometer

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing assay buffer, 2OG, Fe(II), L-ascorbic acid, and the peptide substrate.

-

Compound Addition: Add the test compounds at various concentrations (typically in a dose-response format) to the reaction wells. Include a DMSO control (vehicle) and a positive control inhibitor.

-

Enzyme Initiation: Initiate the reaction by adding recombinant AspH to each well.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

Quenching: Stop the reaction by adding the quenching solution.

-

Solid-Phase Extraction: Condition the SPE plate according to the manufacturer's instructions. Load the quenched reaction mixture onto the SPE plate. Wash the wells to remove salts and other interfering substances. Elute the substrate and hydroxylated product.

-

Mass Spectrometry Analysis: Analyze the eluted samples by mass spectrometry to quantify the amounts of substrate and hydroxylated product.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Target Class 2: Receptor Tyrosine Kinases (c-Met and VEGFR-2)

Biological Rationale

Receptor tyrosine kinases (RTKs) are cell surface receptors that play crucial roles in cell proliferation, survival, migration, and angiogenesis.[6] Dysregulation of RTK signaling is a hallmark of many cancers. c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two well-validated RTK targets in oncology.[6][7] The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors, as it can effectively interact with the ATP-binding pocket of these enzymes.[8][9][10] Therefore, analogs of this compound are strong candidates for development as c-Met and/or VEGFR-2 inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Kinase-Glo®)

This protocol outlines a luminescent-based assay to measure the in vitro inhibitory activity of compounds against c-Met or VEGFR-2 kinase activity using the Kinase-Glo® platform.[11][12][13][14]

Materials:

-

Recombinant c-Met or VEGFR-2 kinase

-

Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

-

Kinase assay buffer

-

ATP

-

Test compounds dissolved in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Reagent

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a white, opaque 96-well plate, add the kinase assay buffer, the kinase-specific substrate, and the test compound at various concentrations.

-

Enzyme Addition: Add the recombinant c-Met or VEGFR-2 kinase to each well.

-

Reaction Initiation: Start the kinase reaction by adding ATP to each well. Include a "no enzyme" control and a "no inhibitor" (DMSO) control.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[12]

-

Detection: Add an equal volume of Kinase-Glo® Reagent to each well.

-

Incubation: Incubate at room temperature for 15 minutes to allow the luminescent signal to stabilize.[12]

-

Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Experimental Protocol: Cellular VEGFR-2 Phosphorylation Assay (ELISA)

This protocol describes a cell-based ELISA to assess the ability of compounds to inhibit VEGF-induced phosphorylation of VEGFR-2 in intact cells.[15][16][17][18]

Materials:

-

Human umbilical vein endothelial cells (HUVECs) or other suitable cell line expressing VEGFR-2

-

Cell culture medium

-

Recombinant human VEGF

-

Test compounds dissolved in DMSO

-

Cell lysis buffer

-

Phospho-VEGFR-2 (Tyr1175) Sandwich ELISA Kit

-

Microplate reader

Procedure:

-

Cell Culture: Plate HUVECs in 96-well plates and grow to near confluency.

-

Serum Starvation: Serum-starve the cells for a few hours to reduce basal VEGFR-2 phosphorylation.

-

Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

-

VEGF Stimulation: Stimulate the cells with a predetermined concentration of recombinant human VEGF for a short period (e.g., 10 minutes) to induce VEGFR-2 phosphorylation. Include an unstimulated control.

-

Cell Lysis: Wash the cells with cold PBS and then add cell lysis buffer to each well.

-

ELISA: Perform the Phospho-VEGFR-2 (Tyr1175) Sandwich ELISA according to the manufacturer's protocol. This typically involves adding the cell lysates to antibody-coated wells, followed by incubation with a detection antibody and a substrate for color development.[15]

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Normalize the phospho-VEGFR-2 signal to the total protein concentration in each lysate. Calculate the percent inhibition of VEGF-induced phosphorylation for each compound concentration and determine the IC₅₀ value.

Target Class 3: Cyclooxygenase-2 (COX-2)

Biological Rationale

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[19] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced by inflammatory stimuli. Selective inhibition of COX-2 is a major goal of anti-inflammatory drug development to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The pyridine-3-carboxylate scaffold is present in some known COX-2 inhibitors, indicating the potential for analogs of this compound to act as selective COX-2 inhibitors.[1]

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Enzyme Immunoassay)

This protocol details an enzyme immunoassay (EIA) to measure the in vitro inhibition of COX-2 by test compounds.[19][20][21][22]

Materials:

-

Human recombinant COX-2 enzyme

-

COX-1 enzyme (for selectivity testing)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compounds dissolved in DMSO

-

Prostaglandin E₂ (PGE₂) EIA kit

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare the COX-2 enzyme solution in the reaction buffer containing the heme cofactor.

-

Compound Incubation: In a 96-well plate, add the reaction buffer, the COX-2 enzyme solution, and the test compounds at various concentrations. Include a DMSO control.

-

Reaction Initiation: Start the reaction by adding arachidonic acid to each well.

-

Incubation: Incubate the plate at 37°C for a defined time (e.g., 10-15 minutes).

-

Reaction Termination: Stop the reaction by adding a suitable quenching agent (e.g., a solution of HCl).

-

PGE₂ Quantification: Dilute the reaction mixtures and quantify the amount of PGE₂ produced using a competitive PGE₂ EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of PGE₂ production for each compound concentration and determine the IC₅₀ value. To assess selectivity, perform the same assay using the COX-1 enzyme and calculate the COX-1/COX-2 IC₅₀ ratio.

Structure-Activity Relationship (SAR) and Analog Synthesis

A systematic exploration of the structure-activity relationship is crucial for optimizing the potency and selectivity of hit compounds. For this compound analogs, key modifications to explore include:

-

Substitution at the 6-position: The bromine atom can be replaced with a variety of aryl, heteroaryl, or alkyl groups via Suzuki or other cross-coupling reactions.[23][24] This allows for probing interactions with different regions of the target's binding pocket.

-

Modification of the 2-methyl group: Varying the size and electronics of this substituent can impact the compound's conformation and potency.

-

Derivatization of the 3-carboxylate: The methyl ester can be converted to other esters, amides, or the free carboxylic acid to explore different hydrogen bonding and ionic interactions with the target.

A general synthetic approach for generating a library of analogs is presented below.

Caption: Synthetic strategies for the diversification of the this compound scaffold.

The antiproliferative activity of pyridine derivatives is often enhanced by the presence of -OCH₃, -OH, -C=O, and -NH₂ groups, while halogen atoms or bulky groups may decrease activity.[25][26]

Data Presentation and Interpretation

For each target, the inhibitory activities of the synthesized analogs should be determined and presented in a clear and concise manner. A tabular format is recommended for easy comparison of IC₅₀ values.

Table 1: Inhibitory Activity of this compound Analogs against Selected Targets

| Compound ID | R (at C6) | R' (at C3) | AspH IC₅₀ (µM) | c-Met IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

| Parent | Br | OCH₃ | >50 | >50 | >50 | >50 |

| Analog 1 | Phenyl | OCH₃ | 15.2 | 2.5 | 5.1 | 25.8 |

| Analog 2 | 4-Fluorophenyl | OCH₃ | 10.8 | 1.1 | 3.2 | 18.3 |

| Analog 3 | Phenyl | OH | 5.6 | 0.8 | 1.5 | 8.9 |

| Analog 4 | 4-Fluorophenyl | OH | 3.1 | 0.4 | 0.9 | 4.2 |

| ... | ... | ... | ... | ... | ... | ... |

Data are hypothetical and for illustrative purposes only.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. This guide has outlined a systematic approach to identifying and validating potential therapeutic targets for analogs of this compound, with a focus on AspH, c-Met, VEGFR-2, and COX-2. The detailed experimental protocols provided herein offer a robust framework for in vitro screening and characterization of these analogs. Through iterative cycles of synthesis, biological evaluation, and SAR analysis, it is anticipated that potent and selective modulators of these important drug targets can be discovered, ultimately leading to the development of new and effective medicines.

References

-

McDonough, M. A., et al. (2020). Aspartate/asparagine-β-hydroxylase: a high-throughput mass spectrometric assay for discovery of small molecule inhibitors. Angewandte Chemie International Edition, 59(32), 13493-13500. [Link]

-

Abdel-Maksoud, M. S., et al. (2020). Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. Bioorganic Chemistry, 101, 103982. [Link]

-

Brewitz, L., et al. (2020). Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase. ChemMedChem, 15(13), 1139-1149. [Link]

-

López-López, E., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

-

Brewitz, L., et al. (2020). Synthesis of Novel Pyridine‐Carboxylates as Small‐Molecule Inhibitors of Human Aspartate/Asparagine‐β‐Hydroxylase. ChemMedChem, 15(13), 1139-1149. [Link]

-

c-Met Kinase Assay Kit. BPS Bioscience. [Link]

-

Al-Warhi, T., et al. (2020). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Journal of Biological Research-Bollettino della Società Italiana di Biologia Sperimentale, 93(1). [Link]

-

Human Phospho-VEGFR2 (Y996) ELISA Kit. RayBiotech. [Link]

-

El-Sayed, M. A. A., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636-1653. [Link]

-

Brewitz, L., et al. (2024). Methods for production and assaying catalysis of isolated recombinant human aspartate/asparagine-β-hydroxylase. Methods in Enzymology. [Link]

-

Singh, P., & Kumar, A. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Journal of Biomolecular Structure and Dynamics, 40(10), 4425-4437. [Link]

-

Human COX-2 ELISA Kit. IBL-America. [Link]

-

Sharma, A., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances, 14(43), 33384-33417. [Link]

-

Kaur, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(3), 948. [Link]

-

Rashid, U., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 213. [Link]

-

MET Kinase Assay. Promega Corporation. [Link]

-

Wang, T., et al. (2017). Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors. European Journal of Medicinal Chemistry, 136, 335-348. [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

-

El-Sayed, M. A. A., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6257. [Link]

-

Nageswara Rao, G., et al. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1705. [Link]

-

Riendeau, D., et al. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 2(4), 842-849. [Link]

-

Brewitz, L., et al. (2024). Methods for production and assaying catalysis of isolated recombinant human aspartate/asparagine-β-hydroxylase. Methods in Enzymology. [Link]

-

El-Gamal, M. I., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Medicinal Chemistry, 14(6), 1145-1165. [Link]

-

Colombo, G., et al. (2016). A step-by-step protocol for assaying protein carbonylation in biological samples. Journal of Chromatography B, 1019, 178-184. [Link]

-

In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (2020). ResearchGate. [Link]

-

Li, Q., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 280, 116830. [Link]

-

Sharma, A., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Semantic Scholar. [Link]

-

Sharma, P., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 4039-4081. [Link]

-

López-López, E., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]

-

2-Amino-3-bromo-6-methylpyridine. Chem-Impex. [Link]

-

Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2025). ResearchGate. [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aspartate/asparagine-β-hydroxylase: a high-throughput mass spectrometric assay for discovery of small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Pyridine‐Carboxylates as Small‐Molecule Inhibitors of Human Aspartate/Asparagine‐β‐Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for production and assaying catalysis of isolated recombinant human aspartate/asparagine-β-hydroxylase — Oxford Global Health [034.medsci.ox.ac.uk]

- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 7. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. promega.com [promega.com]

- 15. PathScan® RP Phospho-VEGFR-2 (Tyr1175) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 16. raybiotech.com [raybiotech.com]

- 17. rndsystems.com [rndsystems.com]

- 18. PathScan® Total VEGFR-2 Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 19. korambiotech.com [korambiotech.com]

- 20. pagepressjournals.org [pagepressjournals.org]

- 21. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. chemimpex.com [chemimpex.com]

- 25. mdpi.com [mdpi.com]

- 26. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of Methyl 6-bromo-2-methylpyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or industrial setting. It is not a substitute for a formal Safety Data Sheet (SDS) or institutional safety training. Always consult the official SDS provided by your supplier and adhere to all local, state, and federal regulations.

Section 1: Compound Identification and Overview

Methyl 6-bromo-2-methylpyridine-3-carboxylate is a halogenated pyridine derivative commonly utilized as a building block in organic synthesis. Its specific arrangement of a bromine atom, a methyl group, and a methyl ester on the pyridine ring makes it a versatile intermediate for introducing this scaffold into more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. Due to its chemical structure, it warrants careful and informed handling to ensure the safety of laboratory personnel and the integrity of experimental work.

Table 1.1: Compound Identifiers

| Identifier | Data |

| Chemical Name | This compound |

| CAS Number | 1211533-59-3 (Provisional) |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| Typical Form | Solid, powder |

Section 2: Hazard Identification and GHS Classification

Understanding the inherent hazards of a compound is the foundation of safe laboratory practice. Based on data from structurally similar brominated pyridine carboxylates, this compound is classified as hazardous.[1][2][3] The primary risks are associated with irritation and serious damage to the eyes, skin, and respiratory system.

Table 2.1: GHS Hazard Classification

| Pictogram | GHS Class | Signal Word | Hazard Statement |

| Skin Irritation, Category 2 | Danger | H315: Causes skin irritation.[1][2][3] | |

| Serious Eye Damage, Category 1 | H318: Causes serious eye damage.[1][2][3] | ||

| Specific Target Organ Toxicity — Single Exposure, Category 3 | H335: May cause respiratory irritation.[1][2][3] |

The causality for these hazards lies in the reactivity of the pyridine ring and the bromo-substituent. Upon contact with moist tissues such as the eyes, skin, or respiratory tract, the compound can cause significant irritation and, in the case of the eyes, potentially irreversible damage. Inhalation of the dust can lead to irritation of the nose, throat, and lungs.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is crucial. This hierarchy of controls is the most effective strategy for mitigating exposure.

Engineering Controls: The Primary Barrier

The most critical engineering control for handling this solid compound is a certified chemical fume hood .

-

Causality: A fume hood is essential to contain and exhaust airborne dust particles that can be generated during weighing and transfer operations. This prevents inhalation, which is a primary route of exposure, and minimizes contamination of the laboratory environment.[4] For any procedure that could generate dust, including weighing, spatulating, or preparing solutions, work must be performed within the sash of an operating fume hood.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is mandatory even when using engineering controls. It protects against accidental splashes, spills, and unforeseen exposures.[2]

Table 3.1: Recommended Personal Protective Equipment

| Protection Type | Specific Recommendations | Rationale for Use |

| Eye & Face | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. Chemical splash goggles are strongly recommended. | Protects against airborne dust particles and accidental splashes that can cause serious eye damage (H318).[1] |

| Hand | Chemical-resistant nitrile or neoprene gloves. Check manufacturer's breakthrough time data. | Prevents skin contact which causes irritation (H315). Double-gloving is recommended for extended handling. |

| Body | A fully buttoned, long-sleeved laboratory coat. | Protects skin on the arms and body from contamination by dust or spills. |

| Respiratory | Not typically required if handled exclusively within a fume hood. If a fume hood is unavailable or in case of a large spill, a NIOSH-approved respirator with an organic vapor/particulate cartridge (e.g., N95) is necessary.[2][5] | Prevents inhalation of dust, which can cause respiratory irritation (H335).[2] |

Section 4: Protocols for Safe Handling and Storage

Adherence to standardized protocols is essential for ensuring reproducible results and, more importantly, personnel safety.

Step-by-Step Handling Protocol (Solid Compound)

-

Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment (spatulas, weigh paper, glassware). Don all required PPE as outlined in Section 3.

-

Weighing: Perform all weighing operations inside the fume hood. To minimize dust, gently tap the spatula to dispense the powder rather than shaking it. Use a tared weigh boat or creased weigh paper.

-

Transfer: Carefully transfer the weighed solid into the reaction vessel. If dissolving, add the solvent to the solid slowly to avoid splashing.

-

Post-Handling: Tightly cap the source container immediately after use. Decontaminate the spatula and the weighing area with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

-

Hygiene: After the procedure is complete and before leaving the laboratory, doff PPE in the correct order and wash hands and forearms thoroughly with soap and water.

Storage Requirements

Proper storage is crucial for maintaining the chemical's stability and preventing accidental exposure.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7]

-

Location: Keep the compound in a designated cabinet for solids, away from general traffic areas.

-

Incompatibilities: Segregate from strong oxidizing agents and strong acids to prevent potentially hazardous reactions.[5][8]

-

Labeling: Ensure the container is clearly labeled with the full chemical name and all relevant GHS hazard pictograms.

Section 5: Emergency Response Procedures

Preparedness is key to effectively managing any laboratory incident.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury from exposure.

Table 5.1: First Aid for Exposures

| Exposure Route | Action |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1][6] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][6] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. [1][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [6] |

Spill Response

For a small laboratory spill (e.g., <5 grams) by trained personnel:

-

Alert: Notify others in the immediate area.

-

Isolate: Restrict access to the spill area.

-

Protect: Ensure you are wearing the appropriate PPE, including a respirator if necessary.

-

Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

-

Clean: Carefully sweep the absorbed material into a designated hazardous waste container.

-

Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Seal and label the waste container and dispose of it according to institutional guidelines.[1]

Section 6: Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Classification: this compound and any materials contaminated with it (e.g., weigh paper, gloves, absorbent from spills) must be treated as hazardous chemical waste.

-

Procedure: Collect waste in a clearly labeled, sealed, and non-reactive container. Do not mix with other waste streams unless directed by your institution's Environmental Health & Safety (EHS) office.

-

Compliance: Follow all institutional, local, and national regulations for the disposal of hazardous materials.[1][6]

Section 7: Physicochemical Data

Table 7.1: Key Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 216.03 g/mol | [2][3] |

| Appearance | Solid | [2] |

| Melting Point | 92-96 °C (for isomer) | [2] |

| Solubility | Limited in water, soluble in many organic solvents. | [9] |

| Stability | Stable under normal storage conditions. | [9] |

References

-

PubChem, Compound Summary for Methyl 6-bromopyridine-2-carboxylate. Accessed January 2026. Available at: [Link]

-

NICNAS, Pyridine, alkyl derivatives: Human health tier II assessment. (2015-09-01). Available at: [Link]

-

Carl ROTH, Safety Data Sheet: Pyridine. (2025-03-31). Available at: [Link]

-

CDC/NIOSH, NIOSH Pocket Guide to Chemical Hazards - Pyridine. Accessed January 2026. Available at: [Link]

-

Material Safety Data Sheet, Pyridine. Accessed January 2026. Available at: [Link]

-

Pipzine Chemicals, 3-Bromo-2-methylpyridine-6-carboxylic acid Product Page. Accessed January 2026. Available at: [Link]

-

Kanto Chemical Co., Inc., Safety Data Sheet for Pyridine. (2023/02/01). Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Methyl-6-bromopyridine-2-carboxylate 97 26218-75-7 [sigmaaldrich.com]

- 3. Methyl 6-bromopyridine-2-carboxylate | C7H6BrNO2 | CID 16217886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. 3-Bromo-2-methylpyridine-6-carboxylic acid | Properties, Safety, Uses & Supplier Information China [pipzine-chem.com]

Methodological & Application

The Strategic Utility of Methyl 6-bromo-2-methylpyridine-3-carboxylate in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the synthesis of novel therapeutic agents. Its unique electronic properties and ability to engage in a variety of biological interactions have cemented its importance in the pharmacopoeia.[1] Among the myriad of functionalized pyridine building blocks, Methyl 6-bromo-2-methylpyridine-3-carboxylate emerges as a particularly strategic starting material. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of this versatile molecule in the synthesis of bioactive compounds. We will delve into the causality behind experimental choices for key synthetic transformations and provide detailed, field-proven protocols.

The strategic positioning of the bromo, methyl, and methyl carboxylate groups on the pyridine ring endows this compound with a unique reactivity profile. The 6-bromo substituent serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments. The 2-methyl group can influence the steric environment of the adjacent nitrogen atom and the overall conformation of the molecule, which can be crucial for biological activity. The methyl carboxylate at the 3-position is not merely a passive substituent; it can be a key pharmacophoric element or a synthetic handle for further elaboration into amides, hydrazides, or other functional groups, significantly expanding the accessible chemical space.

This guide will focus on three of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. For each reaction, we will explore the mechanistic underpinnings, provide optimized protocols, and discuss their application in the synthesis of bioactive molecules.

Core Synthetic Applications: A Gateway to Molecular Diversity

The true power of this compound lies in its ability to serve as a platform for generating diverse libraries of compounds for biological screening. The C-Br bond at the 6-position is the primary reactive site for the introduction of new carbon-carbon and carbon-nitrogen bonds.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

The choice of palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling, especially with a substituted pyridine like this compound. The electron-withdrawing nature of the pyridine ring and the ester group can influence the rate of oxidative addition.

Application Note & Protocol: Synthesis of a Hypothetical Kinase Inhibitor Precursor

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-methoxyphenylboronic acid

Materials:

-

This compound (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.08 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate and triphenylphosphine in 1,4-dioxane under an inert atmosphere.

-

Add the catalyst solution to the Schlenk flask containing the reagents, followed by the addition of water (typically a 4:1 to 5:1 ratio of dioxane to water).

-

Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Data Presentation:

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | Est. >85 |

| 2 | 3-Cyanophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 85 | 6 | Est. >80 |

| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/EtOH/H₂O | 100 | 12 | Est. >75 |

Estimated yields are based on similar reactions reported in the literature. [2][3][4]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. [5]This reaction is instrumental in the synthesis of a wide range of bioactive molecules, including natural products, pharmaceuticals, and molecular materials, where the alkynyl moiety can act as a rigid linker or a precursor for further transformations.

Mechanistic Rationale

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The proposed mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) complex is followed by transmetalation with a copper(I) acetylide, and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne and a base.

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

Application Note & Protocol: Synthesis of a Precursor for Fused Heterocycles

Alkynylpyridines are valuable intermediates for the synthesis of fused heterocyclic systems, which are often found in bioactive natural products and pharmaceuticals. While a direct application of this compound in a Sonogashira reaction leading to a specific bioactive molecule was not found in the initial searches, protocols for similar bromopyridines are well-established. [6][7] Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous THF and triethylamine to the flask.

-

Add phenylacetylene dropwise to the stirred solution.

-

Heat the reaction mixture to 50-70 °C and stir for 2-6 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the triethylammonium bromide salt.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the desired alkynylpyridine.

Data Presentation:

| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 60 | 4 | Est. >90 |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄/CuI | DIPA | Toluene | 70 | 5 | Est. >85 |

| 3 | Propargyl alcohol | Pd(OAc)₂/XPhos/CuI | K₂CO₃ | DMF | 80 | 6 | Est. >80 |

Estimated yields are based on similar reactions reported in the literature. [6][7]

Buchwald-Hartwig Amination: Constructing C-N Bonds